molecular formula C18H19NO3 B6363549 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid CAS No. 497060-62-5

2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid

Cat. No.: B6363549
CAS No.: 497060-62-5
M. Wt: 297.3 g/mol
InChI Key: HWVXCWBFAPHZOQ-UHFFFAOYSA-N
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Description

2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This compound is known for its unique structure, which includes a phenyl group substituted with a propan-2-yl group and a carbamoyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid typically involves the reaction of 4-isopropylphenyl isocyanate with 2-aminophenylacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but it is thought to inhibit the production of pro-inflammatory mediators and reduce pain perception .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[4-(methyl)phenyl]carbamoyl}phenyl)acetic acid
  • 2-(2-{[4-(ethyl)phenyl]carbamoyl}phenyl)acetic acid
  • 2-(2-{[4-(tert-butyl)phenyl]carbamoyl}phenyl)acetic acid

Uniqueness

2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

2-[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)13-7-9-15(10-8-13)19-18(22)16-6-4-3-5-14(16)11-17(20)21/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVXCWBFAPHZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412756
Record name SBB061953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6477-14-1
Record name SBB061953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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